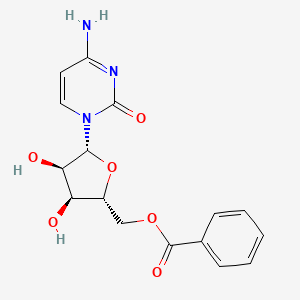

5'-O-Benzoylcytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62374-29-2 |

|---|---|

Molecular Formula |

C16H17N3O6 |

Molecular Weight |

347.32 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C16H17N3O6/c17-11-6-7-19(16(23)18-11)14-13(21)12(20)10(25-14)8-24-15(22)9-4-2-1-3-5-9/h1-7,10,12-14,20-21H,8H2,(H2,17,18,23)/t10-,12-,13-,14-/m1/s1 |

InChI Key |

FGSKBSJIDNIGEV-FMKGYKFTSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5'-O-Benzoylcytidine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5'-O-Benzoylcytidine, a crucial intermediate in the preparation of modified nucleosides for therapeutic and research purposes. The strategic placement of a benzoyl group at the 5'-position of cytidine allows for selective modifications at other positions of the ribose sugar and the nucleobase, making it a valuable building block in medicinal chemistry and molecular biology.

Introduction to this compound

This compound is a protected nucleoside in which the primary 5'-hydroxyl group of cytidine is masked with a benzoyl group. This protection is a fundamental step in the synthesis of various nucleoside analogs, including antiviral and anticancer agents. The benzoyl group is stable under a range of reaction conditions, yet can be readily removed when desired, making it an effective protecting group. The selective synthesis of the 5'-O-monobenzoylated product is a key challenge due to the presence of other reactive functional groups, namely the secondary 2'- and 3'-hydroxyl groups on the ribose moiety and the N4-amino group on the cytosine base.

Methodologies for Synthesis

The selective benzoylation of the 5'-hydroxyl group of cytidine relies on the inherently higher reactivity of the primary hydroxyl group compared to the secondary hydroxyls and the exocyclic amino group. Several strategies have been developed to achieve this regioselectivity.

Direct Regioselective Benzoylation

This approach involves the direct reaction of unprotected cytidine with a benzoylating agent under carefully controlled conditions to favor acylation at the 5'-position.

Reaction Scheme:

Caption: Direct benzoylation of cytidine to yield this compound.

Experimental Protocol:

A common procedure involves the slow, portion-wise addition of benzoyl chloride to a cooled solution of cytidine in a suitable solvent, typically pyridine. Pyridine acts as both a solvent and a base to neutralize the hydrochloric acid formed during the reaction. The reaction temperature is maintained at a low level (e.g., 0-5 °C) to enhance the selectivity for the more reactive 5'-hydroxyl group.

Key Experimental Parameters and Their Effects:

| Parameter | Effect on Reaction |

| Temperature | Lower temperatures (0-5 °C) favor the kinetic product, this compound. Higher temperatures can lead to the formation of di- and tri-benzoylated byproducts. |

| Rate of Addition | Slow, dropwise addition of the benzoylating agent helps to maintain a low local concentration, thus improving selectivity for the primary hydroxyl group. |

| Stoichiometry | Using a slight excess of the benzoylating agent can drive the reaction to completion, but a large excess will increase the formation of polysubstituted products. |

| Solvent | Pyridine is a common choice as it also acts as a base. Other aprotic solvents can be used in combination with a non-nucleophilic base. |

Purification:

The crude reaction mixture typically contains the desired product along with unreacted cytidine and various benzoylated byproducts. Purification is most commonly achieved through column chromatography on silica gel. A gradient elution system, for example, with a mixture of dichloromethane and methanol, can effectively separate the monobenzoylated product from other components.

Enzymatic Regioselective Acylation

Enzymatic methods offer high regioselectivity under mild reaction conditions. Lipases, such as those from Candida antarctica (Novozym-435), can catalyze the acylation of the 5'-hydroxyl group of nucleosides with high precision.

Workflow for Enzymatic Synthesis:

Caption: Workflow for the enzymatic synthesis of this compound.

Experimental Protocol:

Cytidine is suspended in an anhydrous organic solvent (e.g., tetrahydrofuran or dioxane) with an acyl donor, such as benzoic anhydride or an activated ester of benzoic acid. The immobilized lipase is then added, and the mixture is incubated at a controlled temperature (typically 30-50 °C) with agitation. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the enzyme is removed by filtration, and the product is isolated and purified.

Advantages of Enzymatic Synthesis:

-

High Regioselectivity: Minimizes the formation of byproducts.

-

Mild Reaction Conditions: Avoids harsh reagents and extreme temperatures, which can be beneficial for sensitive substrates.

-

Environmentally Friendly: Enzymes are biodegradable catalysts.

Quantitative Data Summary

The following table summarizes typical quantitative data for the chemical synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purification methods employed.

| Synthesis Method | Starting Material | Reagents | Typical Yield (%) | Purity (%) |

| Direct Benzoylation | Cytidine | Benzoyl Chloride, Pyridine | 40-60 | >95 (after chromatography) |

Characterization Data

Accurate characterization of this compound is essential to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key information about the structure. The downfield shift of the 5'-protons (H-5' and H-5'') compared to those in unprotected cytidine is a clear indicator of benzoylation at this position. The aromatic protons of the benzoyl group will appear in the range of 7.4-8.1 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the benzoyl group at around 166 ppm. The C-5' carbon signal will also be shifted downfield upon esterification.

2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the product. The expected [M+H]⁺ ion for this compound (C₁₆H₁₇N₃O₆) would be approximately m/z 348.11.

Conclusion

The synthesis of this compound is a fundamental process in nucleoside chemistry, enabling the development of a wide array of modified nucleosides for research and therapeutic applications. While direct chemical benzoylation remains a widely used method, enzymatic approaches offer a highly selective and environmentally benign alternative. Careful control of reaction conditions and effective purification are critical for obtaining the desired product in high purity. The characterization techniques outlined in this guide are essential for verifying the successful synthesis of this important building block.

The In Vitro Mechanism of Action of 5'-O-Benzoylcytidine: A Technical Overview for Researchers

A comprehensive analysis of the available scientific literature reveals a notable scarcity of direct in vitro studies on the specific compound 5'-O-Benzoylcytidine. However, by examining the activities of structurally related cytidine analogs and benzoyl-modified nucleosides, a likely mechanistic framework can be extrapolated. This guide synthesizes the current understanding of this class of compounds, providing researchers, scientists, and drug development professionals with a technical overview of their potential in vitro mechanisms of action, supported by data from analogous molecules.

Cytidine analogs are a well-established class of molecules with significant therapeutic potential, primarily in the realms of oncology and virology. The introduction of a benzoyl group at the 5'-O position of the cytidine scaffold is anticipated to modulate its physicochemical properties, such as lipophilicity, which can influence cellular uptake and interaction with intracellular targets.

Core Postulated Mechanism of Action: DNA Methyltransferase Inhibition

A primary mechanism of action for many cytidine analogs is the inhibition of DNA methyltransferases (DNMTs). These enzymes are crucial for maintaining methylation patterns on DNA, which play a key role in gene regulation. In many cancers, hypermethylation of tumor suppressor genes leads to their silencing. Cytidine analogs can be incorporated into DNA during replication. Once incorporated, they can covalently trap DNMTs, leading to the depletion of active enzyme and subsequent hypomethylation of the genome. This can lead to the re-expression of silenced tumor suppressor genes, inducing apoptosis and inhibiting tumor growth. While direct evidence for this compound is unavailable, this remains a principal hypothesis for its anticancer activity.

Experimental Data from Structurally Related Compounds

Due to the absence of specific data for this compound, we present findings from closely related benzoyl-modified nucleosides and other cytidine analogs to provide a representative understanding of potential in vitro activities.

Table 1: In Vitro Activity of Selected Benzoyl-Modified Nucleosides and Cytidine Analogs

| Compound | Target/Assay | Cell Line(s) | Endpoint | Result |

| Benzoyl-modified pyrimidine nucleosides | Tyrosyl-DNA phosphodiesterase 1 (TDP1) | Not specified (purified enzyme) | IC50 | Submicromolar inhibition |

| 5-Nitrocytidine | Poliovirus RNA-dependent RNA polymerase | Not specified (purified enzyme) | Kd | 1.1 ± 0.1 μM |

| 5-Azacytidine | DNA Methyltransferase | Various cancer cell lines | Gene expression, Apoptosis | Re-expression of tumor suppressor genes, induction of apoptosis |

Potential Signaling Pathways and Cellular Effects

Based on the activities of related compounds, this compound could potentially influence several key cellular pathways.

DNA Damage and Cell Cycle Arrest

The incorporation of modified nucleosides into DNA can trigger a DNA damage response. This can lead to the activation of cell cycle checkpoints, primarily at the G2/M phase, to halt cell division and allow for DNA repair. If the damage is too extensive, this can lead to the induction of apoptosis.

Antiviral Activity

Cytidine analogs can also exhibit antiviral activity by acting as chain terminators during viral replication or by inhibiting viral polymerases. The 5'-O-benzoyl modification could enhance the cellular permeability of the nucleoside, leading to higher intracellular concentrations and more potent antiviral effects.

Experimental Protocols for In Vitro Evaluation

To rigorously assess the in vitro mechanism of action of this compound, a series of well-established experimental protocols should be employed.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of the compound on various cancer cell lines.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

DNA Methyltransferase (DNMT) Inhibition Assay

-

In Vitro DNMT Activity Assay: To directly measure the inhibitory effect on DNMT enzymes.

-

Use a commercially available DNMT activity assay kit.

-

Incubate recombinant DNMT1, DNMT3A, or DNMT3B with a DNA substrate and S-adenosylmethionine (SAM) in the presence of varying concentrations of this compound.

-

Measure the incorporation of methyl groups into the DNA substrate using a colorimetric or fluorometric method.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell Cycle Analysis

-

Flow Cytometry with Propidium Iodide (PI) Staining: To investigate the effect on cell cycle distribution.

-

Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Treat the cells with RNase A and stain with propidium iodide.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay

-

Annexin V/PI Staining: To detect and quantify apoptosis.

-

Treat cells with this compound for a predetermined time.

-

Harvest the cells and wash with binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and propidium iodide.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking in the public domain, the established mechanisms of related cytidine analogs and benzoyl-modified nucleosides provide a strong foundation for hypothesizing its in vitro activity. The primary anticipated mechanisms include the inhibition of DNA methyltransferases, leading to epigenetic modifications and the re-activation of tumor suppressor genes, as well as potential antiviral effects through the inhibition of viral polymerases. The benzoyl moiety is likely to enhance the compound's cellular permeability, potentially increasing its potency.

Future in vitro research should focus on validating these hypotheses through rigorous experimentation using the protocols outlined above. Determining the specific IC50 values in various cancer cell lines, quantifying the extent of DNMT inhibition, and elucidating the precise effects on cell cycle progression and apoptosis will be crucial for understanding the therapeutic potential of this compound. Furthermore, head-to-head studies with clinically relevant cytidine analogs would provide valuable context for its relative efficacy and potential advantages.

5'-O-Benzoylcytidine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility and stability of 5'-O-Benzoylcytidine. Due to a lack of specific public data for this particular nucleoside analogue, this document leverages information on structurally related compounds to infer its likely physicochemical properties. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility and stability profiles, crucial for its application in research and drug development.

Introduction to this compound

This compound is a modified nucleoside, an analogue of cytidine, which features a benzoyl group attached to the 5' hydroxyl position of the ribose sugar. This modification can significantly alter the molecule's properties, including its lipophilicity, cell permeability, and metabolic stability, making it a compound of interest in medicinal chemistry and molecular biology. Understanding its solubility and stability is paramount for its effective use in experimental settings and potential therapeutic applications.

Inferred Physicochemical Properties

Table 1: Physicochemical Properties of N4-Benzoylcytidine (CAS 13089-48-0)

| Property | Value | Source |

| Molecular Formula | C16H17N3O6 | [1][2] |

| Molecular Weight | 347.32 g/mol | [1][2] |

| Melting Point | 230-234°C (decomposes) | [1][2] |

| Appearance | White to off-white powder or crystal | [1] |

| Storage Temperature | 2-8°C | [2] |

The benzoyl group at the 5'-position is expected to increase the lipophilicity of this compound compared to unmodified cytidine. This increased lipophilicity may result in lower aqueous solubility but enhanced solubility in organic solvents.

Solubility Profile

Quantitative solubility data for this compound is not published. However, for the related isomer, N4-Benzoylcytidine, some qualitative solubility information is available.

Table 2: Qualitative Solubility of N4-Benzoylcytidine

| Solvent | Solubility | Source |

| 1N NaOH | Soluble (10 mg/ml) | [1] |

| Methanol | Soluble | [1] |

| DMSO | Soluble | [1] |

It is anticipated that this compound will exhibit similar solubility in polar aprotic solvents like DMSO and in lower alcohols like methanol. Its aqueous solubility is likely to be low but can be enhanced at acidic or alkaline pH due to the ionizable groups on the cytosine base.

Stability Profile

The stability of this compound is primarily influenced by the hydrolysis of the ester linkage at the 5'-position. This reaction is susceptible to catalysis by both acid and base.

-

Acidic Conditions: In acidic solutions, the glycosidic bond of cytidine and its derivatives can also be susceptible to hydrolysis, leading to the formation of cytosine and the benzoylated ribose.[3][4]

-

Alkaline Conditions: Under basic conditions, the ester bond is prone to saponification, yielding cytidine and benzoate. The rate of hydrolysis is expected to increase with pH.

-

Enzymatic Degradation: Esterases present in biological systems can catalyze the hydrolysis of the 5'-O-benzoyl group, releasing cytidine. This can be a critical factor in in vitro and in vivo experimental settings.

Generally, benzoylation can enhance the chemical stability of nucleosides compared to their unmodified counterparts.[5] However, the ester linkage remains a point of potential degradation.

Experimental Protocols

To obtain precise and reliable data for this compound, the following experimental protocols are recommended.

Solubility Determination

A common and reliable method for determining thermodynamic solubility is the shake-flask method.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer at various pH values, organic solvents).

-

Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment

The chemical stability of this compound in solution can be assessed by monitoring its degradation over time under controlled conditions.

Methodology:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent and then diluted into a series of aqueous buffers covering a range of pH values (e.g., pH 2, 5, 7.4, 9).

-

Incubation: The solutions are incubated at controlled temperatures (e.g., 4°C, 25°C, 37°C) and protected from light.

-

Sampling: Aliquots are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: The concentration of the parent compound and the appearance of any degradation products are monitored using a stability-indicating HPLC method. This method should be capable of resolving the parent drug from its potential degradants.

-

Data Analysis: The natural logarithm of the remaining concentration of this compound is plotted against time to determine the degradation rate constant and the half-life at each condition.

Signaling Pathways and Experimental Workflows

At present, there are no well-defined signaling pathways specifically attributed to this compound. Its biological activity would likely be investigated in the context of nucleoside metabolism and its potential incorporation into nucleic acids or as an inhibitor of specific enzymes. The experimental workflow to investigate such interactions is outlined below.

This workflow provides a logical progression from initial hypothesis based on chemical structure to detailed mechanistic studies to elucidate the biological role of this compound.

Conclusion

While specific quantitative solubility and stability data for this compound are not currently available in the literature, this guide provides a framework for understanding its likely properties based on related compounds. The detailed experimental protocols outlined herein offer a clear path for researchers to generate the necessary data to support the use of this compound in their studies. The generation of such data will be invaluable for the scientific community and for advancing the potential applications of this and other modified nucleosides.

References

- 1. chembk.com [chembk.com]

- 2. N4-Benzoylcytidine 99 13089-48-0 [sigmaaldrich.com]

- 3. Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine [smolecule.com]

The Double-Edged Sword: Unraveling the Biological Activity of 5'-O-Benzoylcytidine Derivatives

A comprehensive analysis for researchers and drug development professionals.

5'-O-Benzoylcytidine derivatives, a class of modified nucleosides, are emerging as compounds of significant interest in the fields of medicinal chemistry and drug development. The strategic addition of a benzoyl group at the 5'-O-position of the cytidine scaffold has been shown to modulate the parent molecule's chemical stability and biological activity, leading to promising antiviral and anticancer properties. This in-depth technical guide synthesizes the current understanding of these derivatives, presenting key quantitative data, detailed experimental methodologies, and an exploration of their mechanisms of action through signaling pathway diagrams.

Quantitative Biological Activity

The biological efficacy of this compound derivatives has been evaluated against various cancer cell lines and viruses. The following tables summarize the available quantitative data, primarily in the form of half-maximal inhibitory concentration (IC50) for anticancer activity and half-maximal effective concentration (EC50) for antiviral activity. This data provides a comparative overview of the potency of different structural modifications.

Table 1: Anticancer Activity of this compound and Related Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Compound 6 (a cytidine analog) | Ehrlich's ascites carcinoma (EAC) | 1168.97 | [1] |

| 5-Benzoyl-thieno[2,3-b]pyridine (7h) | HCT116 | 0.025-0.05 | [2] |

| 5-Benzoyl-thieno[2,3-b]pyridine (7i) | MDA-MB-231 | 0.025-0.05 | [2] |

Note: Data for direct this compound derivatives is limited in publicly available literature. The table includes closely related structures to provide context for the potential activity of this class of compounds.

Table 2: Antiviral Activity of Benzoylated Cytidine and Related Derivatives

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| N4-(benzoyloxy)cytidine | Poxviruses | Potent (exact value not specified) |

Experimental Protocols

The evaluation of the biological activity of this compound derivatives relies on standardized in vitro assays. Below are detailed methodologies for the key experiments commonly cited in the study of nucleoside analogs.

Synthesis of this compound Derivatives

The synthesis of these derivatives often involves the protection of the amino group at the N4 position, followed by the selective benzoylation of the 5'-hydroxyl group of the ribose sugar.

General Procedure for the Synthesis of N-Substituted Benzimidazole-Derived Schiff Bases (as an example of a related synthetic methodology):

-

Starting Material Preparation: 2-amino-1-methylbenzimidazole and 4-N,N-dimethylamino-benzaldehyde are used as initial reactants.[3]

-

Condensation Reaction: The starting materials are refluxed in absolute ethanol.[3]

-

Purification: The resulting product is purified to yield the desired Schiff base.[3]

A more specific protocol for a series of this compound derivatives would typically involve:

-

Protection of Cytidine: The N4-amino group of cytidine is protected, often with a benzoyl group, to prevent unwanted side reactions.

-

Selective 5'-O-Benzoylation: The protected cytidine is then reacted with benzoyl chloride in the presence of a base (e.g., pyridine) to introduce the benzoyl group at the 5'-hydroxyl position.

-

Purification: The final product is purified using techniques such as column chromatography to obtain the desired this compound derivative.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).[1]

-

MTT Addition: An MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.

-

Cell Monolayer Preparation: A confluent monolayer of host cells susceptible to the virus is prepared in multi-well plates.

-

Virus and Compound Incubation: A known concentration of the virus is pre-incubated with serial dilutions of the this compound derivative.

-

Infection: The cell monolayers are infected with the virus-compound mixtures.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation and Staining: The plates are incubated for several days to allow plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Plaque Counting and Analysis: The number of plaques in the treated wells is compared to the number in the untreated control wells. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.

Mechanisms of Action and Signaling Pathways

The biological activity of this compound derivatives is believed to stem from their nature as nucleoside analogs. These compounds can interfere with fundamental cellular processes, particularly nucleic acid synthesis, leading to antiviral and anticancer effects.

General Mechanism of Action of Nucleoside Analogs

The primary mechanism of action for many nucleoside analogs involves a multi-step intracellular process:

Caption: Intracellular activation of nucleoside analogs.

Once inside the cell, these derivatives are often phosphorylated by cellular or viral kinases to their active triphosphate forms. These triphosphates can then act as competitive inhibitors or alternative substrates for viral or cellular polymerases, leading to the termination of the growing DNA or RNA chain and thereby inhibiting viral replication or cancer cell proliferation.[4]

Potential Signaling Pathways in Anticancer Activity

While specific signaling pathways for this compound derivatives are not yet fully elucidated, the incorporation of such nucleoside analogs into the DNA of cancer cells can trigger a cascade of events associated with DNA damage response and apoptosis.

Caption: Potential DNA damage-induced apoptotic pathway.

The incorporation of the analog can lead to DNA strand breaks or replication fork collapse, which activates DNA damage sensors like ATM and ATR. This, in turn, can activate the p53 tumor suppressor protein, leading to cell cycle arrest to allow for DNA repair, or, if the damage is too severe, the induction of apoptosis through the intrinsic mitochondrial pathway.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel antiviral and anticancer agents. The benzoyl moiety appears to play a crucial role in enhancing their biological activity. However, the currently available public data on a wide range of these specific derivatives is limited. Future research should focus on the synthesis and systematic biological evaluation of a broader library of this compound analogs to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to elucidate the specific signaling pathways modulated by these compounds, which will be critical for their optimization and potential clinical translation. The detailed experimental protocols provided herein offer a foundation for researchers to undertake such investigations and contribute to the growing body of knowledge on this intriguing class of molecules.

References

- 1. stm.bookpi.org [stm.bookpi.org]

- 2. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3- b]Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5'-O-Benzoylcytidine in Nucleic Acid Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of nucleic acid chemistry, the precise manipulation and synthesis of oligonucleotides are paramount. This endeavor relies on a sophisticated protecting group strategy to ensure the specific and efficient formation of phosphodiester bonds. Among the arsenal of protective groups, the benzoyl group, particularly when applied to the 5'-hydroxyl position of nucleosides, plays a crucial role. 5'-O-Benzoylcytidine stands as a key intermediate in this chemical symphony, enabling the controlled assembly of DNA and RNA strands. Its application extends beyond a mere synthetic tool, as benzoylated cytidine analogs also exhibit significant potential in the realm of antiviral drug development. This technical guide provides an in-depth exploration of the synthesis, application, and significance of this compound in modern nucleic acid chemistry.

Core Applications of this compound

The utility of this compound is primarily centered around two key areas:

-

Oligonucleotide Synthesis: The benzoyl group serves as a robust protecting group for the 5'-hydroxyl function of cytidine. This protection is essential during the phosphoramidite method of oligonucleotide synthesis, preventing unwanted side reactions at the 5'-position while the phosphoramidite chemistry proceeds at the 3'-hydroxyl group. The stability of the benzoyl ester linkage under the conditions of the synthesis cycle, coupled with its selective removal under basic conditions, makes it a valuable tool for the synthetic chemist.

-

Prodrugs and Antiviral Agents: Modified nucleosides, including those with benzoyl modifications, are a cornerstone of antiviral drug development. Benzoylated cytidine analogs can act as prodrugs, which are metabolized within the cell to their active triphosphate forms. These active forms can then interfere with viral replication by inhibiting viral RNA-dependent RNA polymerases.[1] This mechanism of action, known as lethal mutagenesis, introduces errors into the replicating viral genome, ultimately leading to a loss of viral viability.[1]

Data Presentation: Spectroscopic and Physical Properties

The characterization of this compound and its derivatives is crucial for confirming its identity and purity. The following tables summarize key quantitative data.

Table 1: Physical and Spectroscopic Data for N4-Benzoylcytidine

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇N₃O₆ | [2] |

| Molecular Weight | 347.32 g/mol | [2] |

| CAS Number | 13089-48-0 | [2] |

Table 2: ¹H NMR Spectral Data for N4-Benzoylcytidine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 11.2 | s | NH |

| 8.525 | d | H-6 |

| 8.025 | m | Benzoyl H |

| 7.636 | m | Benzoyl H |

| 7.530 | m | Benzoyl H |

| 7.36 | d | H-5 |

| 5.847 | d | H-1' |

| 5.55 | t | 2'-OH |

| 5.22 | d | 3'-OH |

| 5.09 | d | 5'-OH |

| 4.05 | m | H-2' |

| 4.02 | m | H-3' |

| 3.96 | m | H-4' |

| 3.79 | m | H-5'a |

| 3.65 | m | H-5'b |

Note: Data is for the related compound N4-Benzoylcytidine and serves as a reference.

Table 3: Mass Spectrometry Data for Benzoyl-Derivatized Compounds

| Compound Type | Ionization Method | Key Fragment (m/z) | Description | Reference |

| Benzoyl Labeled Analytes | ESI-MS/MS | 105 | Benzoyl cation (C₇H₅O)⁺ | [3][4] |

| 5-Methylcytidine | LC-ESI-QTOF | 257.1012 | [M+H]⁺ | [5] |

Experimental Protocols

Protocol 1: Selective 5'-O-Benzoylation of Cytidine (Generalized)

This protocol is based on the principles of regioselective acylation of polyols and can be adapted for the specific benzoylation of the 5'-hydroxyl group of cytidine.[6]

Materials:

-

Cytidine

-

Benzoyl chloride or 1-Benzoylimidazole[6]

-

Pyridine (as solvent and base) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst[6]

-

Acetonitrile (dry)[6]

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether for chromatography

Procedure:

-

Dissolve cytidine in a minimal amount of dry pyridine or a mixture of dry acetonitrile and DMF.[6]

-

Cool the solution to 0 °C in an ice bath.

-

If using DBU as a catalyst, add 0.2 equivalents to the solution and stir for 10 minutes at 50 °C.[6]

-

Slowly add 1.1 equivalents of benzoyl chloride or 1-benzoylimidazole to the stirred solution.[6] The reaction is typically monitored by thin-layer chromatography (TLC).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, or as indicated by TLC analysis.[7]

-

Upon completion, quench the reaction by adding a small amount of water or saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford this compound.[6]

Protocol 2: Deprotection of the 5'-Benzoyl Group

The removal of the benzoyl protecting group is typically achieved by saponification under basic conditions.

Materials:

-

This compound derivative

-

Methanolic ammonia or a solution of sodium methoxide in methanol

-

Methanol

-

Dowex-50 (H⁺ form) resin or equivalent ion-exchange resin

Procedure:

-

Dissolve the this compound-containing compound in methanol.

-

Add a solution of methanolic ammonia or sodium methoxide in methanol.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the deprotection is complete, neutralize the reaction mixture with Dowex-50 (H⁺ form) resin.

-

Filter the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected cytidine derivative.

Mandatory Visualization

The following diagrams illustrate key processes involving this compound and its analogs.

References

- 1. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N4-Benzoylcytidine synthesis - chemicalbook [chemicalbook.com]

- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. massbank.eu [massbank.eu]

- 6. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regio/Site-Selective Benzoylation of Carbohydrates by Catalytic Amounts of FeCl3 - PMC [pmc.ncbi.nlm.nih.gov]

5'-O-Benzoylcytidine: A Linchpin in the Synthesis of Novel Nucleoside Analogs

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Nucleoside analogs are a cornerstone of modern antiviral and anticancer therapies. Their structural similarity to natural nucleosides allows them to interfere with critical cellular processes, such as DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The chemical synthesis of these potent therapeutic agents often requires a strategic approach involving the use of protecting groups to achieve regioselectivity and ensure the desired chemical transformations. Among these, 5'-O-Benzoylcytidine has emerged as a key precursor, offering a versatile platform for the introduction of diverse chemical modifications at various positions of the cytidine scaffold. This technical guide provides an in-depth overview of the role of this compound in the synthesis of nucleoside analogs, complete with experimental protocols, quantitative data, and mechanistic insights.

The Strategic Importance of the 5'-O-Benzoyl Protecting Group

The 5'-hydroxyl group of cytidine is the most reactive of its three hydroxyl groups. To selectively modify the 2' or 3' positions, or the cytosine base itself, it is imperative to first "block" or "protect" the 5'-hydroxyl group. The benzoyl group, introduced via benzoylation, serves as an effective protecting group for this purpose. Its key advantages include:

-

Stability: The benzoyl ester is stable under a wide range of reaction conditions used for subsequent modifications.

-

Facile Introduction and Removal: It can be readily introduced using benzoyl chloride and removed under mild basic conditions, ensuring the integrity of the final nucleoside analog.

-

Crystallinity: Benzoylated intermediates are often crystalline, which facilitates their purification by recrystallization.

The general workflow for utilizing this compound as a precursor is depicted below.

Figure 1: General experimental workflow for the synthesis of nucleoside analogs starting from cytidine, highlighting the key step of 5'-O-benzoylation.

Synthesis of Nucleoside Analogs via this compound: A Case Study

To illustrate the practical application of this compound, we will detail a representative synthesis of a 2',3'-modified cytidine analog. This multi-step process begins with the protection of the exocyclic amine of cytidine, followed by the selective benzoylation of the 5'-hydroxyl group.

Experimental Protocols

Step 1: Synthesis of N4-Acetylcytidine

This initial step protects the exocyclic amino group of the cytosine base from undesired side reactions.

-

Reagents: Cytidine, Acetic Anhydride, Pyridine.

-

Procedure:

-

Suspend cytidine in pyridine.

-

Add acetic anhydride dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with methanol and evaporate the solvent under reduced pressure.

-

Co-evaporate the residue with toluene to remove residual pyridine.

-

Purify the crude product by recrystallization from ethanol to afford N4-Acetylcytidine as a white solid.

-

Step 2: Synthesis of 5'-O-Benzoyl-N4-acetylcytidine

This is the key step where the 5'-hydroxyl group is selectively protected.

-

Reagents: N4-Acetylcytidine, Benzoyl Chloride, Pyridine.

-

Procedure:

-

Dissolve N4-Acetylcytidine in anhydrous pyridine and cool to 0°C.

-

Add benzoyl chloride dropwise with stirring.

-

Allow the reaction to proceed at 0°C for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 5'-O-Benzoyl-N4-acetylcytidine.

-

Step 3: Modification of the Sugar Moiety (Example: Synthesis of a 2',3'-Dideoxy-3'-azido derivative)

With the 5'-position protected, modifications at the 2' and 3' positions can be carried out. This example outlines the introduction of an azido group, a common precursor for an amino group or for use in click chemistry.

-

Reagents: 5'-O-Benzoyl-N4-acetylcytidine, Methanesulfonyl Chloride, Sodium Azide, DMF.

-

Procedure:

-

Dissolve 5'-O-Benzoyl-N4-acetylcytidine in anhydrous pyridine and cool to 0°C.

-

Add methanesulfonyl chloride dropwise and stir for several hours at 0°C to form the 2',3'-dimesylate.

-

Warm the reaction to room temperature and then heat to effect the formation of the 2,2'-anhydro intermediate.

-

After completion, the solvent is removed, and the residue is dissolved in DMF.

-

Add sodium azide and heat the mixture to introduce the azido group at the 3'-position with inversion of stereochemistry.

-

After the reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

-

Step 4: Deprotection to Yield the Final Nucleoside Analog

The final step involves the removal of the benzoyl and acetyl protecting groups.

-

Reagents: Modified nucleoside analog from Step 3, Methanolic Ammonia.

-

Procedure:

-

Dissolve the protected nucleoside analog in saturated methanolic ammonia.

-

Stir the solution at room temperature in a sealed vessel until deprotection is complete (monitored by TLC).

-

Evaporate the solvent under reduced pressure.

-

Purify the final product by silica gel chromatography or recrystallization.

-

Quantitative Data

The following table summarizes typical yields for each step of the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Product | Typical Yield (%) |

| 1. N-Acetylation of Cytidine | N4-Acetylcytidine | 85-95 |

| 2. 5'-O-Benzoylation of N4-Acetylcytidine | 5'-O-Benzoyl-N4-acetylcytidine | 70-85 |

| 3. Modification and Azidation | 3'-Azido-2',3'-dideoxy-5'-O-benzoyl-N4-acetylcytidine | 50-70 |

| 4. Deprotection | 3'-Azido-2',3'-dideoxycytidine | 80-90 |

Spectroscopic Data for a Key Intermediate: N4-Benzoylcytidine

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.2 (s, 1H, NH), 8.53 (d, J=7.5 Hz, 1H, H-6), 8.03 (d, J=7.4 Hz, 2H, Ar-H), 7.64 (t, J=7.4 Hz, 1H, Ar-H), 7.53 (t, J=7.6 Hz, 2H, Ar-H), 7.36 (d, J=7.5 Hz, 1H, H-5), 5.85 (d, J=2.8 Hz, 1H, H-1'), 5.55 (d, J=5.2 Hz, 1H, 2'-OH), 5.22 (d, J=4.8 Hz, 1H, 3'-OH), 5.09 (t, J=5.4 Hz, 1H, 5'-OH), 4.05 (m, 1H, H-2'), 4.02 (m, 1H, H-3'), 3.96 (m, 1H, H-4'), 3.79 (m, 1H, H-5'a), 3.65 (m, 1H, H-5'b).[1]

Biological Activity and Signaling Pathways of Resulting Analogs

Nucleoside analogs derived from this compound precursors often exhibit potent antiviral or anticancer activity. The specific mechanism of action depends on the structural modifications introduced.

For instance, 3'-azido-containing nucleoside analogs, such as the one described in the case study, are precursors to powerful chain-terminating inhibitors of viral reverse transcriptases. Once inside the cell, these analogs are phosphorylated by host cell kinases to their active triphosphate form.

Figure 2: Signaling pathway illustrating the activation of a 3'-azido-nucleoside analog and its mechanism of action as a chain terminator in viral DNA synthesis.

This active triphosphate analog then competes with the natural deoxynucleotide triphosphate for incorporation into the growing viral DNA chain by the viral reverse transcriptase. The absence of a 3'-hydroxyl group in the incorporated analog prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and ultimately inhibiting viral replication.

Conclusion

This compound is a valuable and versatile precursor in the synthesis of a wide array of nucleoside analogs. The strategic use of the 5'-O-benzoyl protecting group allows for precise chemical modifications at other positions of the cytidine scaffold, enabling the creation of novel compounds with significant therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of new chemical space and the design of next-generation nucleoside-based therapeutics.

References

The Antiviral Potential of 5'-O-Benzoylcytidine and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antiviral activity of 5'-O-Benzoylcytidine is limited in publicly available literature. This guide provides a comprehensive overview of the antiviral potential of closely related N4-benzoyl-cytidine analogs and other 5'-modified cytidine derivatives, which serve as valuable surrogates for understanding the potential mechanisms and activities of this compound.

Introduction

Nucleoside analogs represent a cornerstone of antiviral therapy, effectively inhibiting viral replication by interfering with the synthesis of viral genetic material.[1] Cytidine analogs, in particular, have demonstrated broad-spectrum activity against a range of viruses. The strategic modification of the cytidine scaffold, including acylation at the N4 position and modifications at the 5'-hydroxyl group, has been a fruitful area of research for enhancing antiviral potency and improving pharmacokinetic profiles. This compound and its derivatives are of significant interest due to the potential for the benzoyl group to influence cellular uptake, metabolic activation, and interaction with viral enzymes. This document explores the known antiviral activities, mechanisms of action, and relevant experimental methodologies associated with benzoylated cytidine analogs.

Quantitative Antiviral and Cytotoxicity Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of various N4-acyl-2',3'-dideoxy-5-fluorocytidine (D2FC) and 2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine (D4FC) analogs. These compounds share structural similarities with this compound and provide insights into the potential efficacy of benzoyl-modified cytidines.

Table 1: Anti-HIV-1 Activity and Cytotoxicity of N4-Acyl-D2FC Analogs in MT-2 Cells [2]

| Compound | N4-Substituent | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| D-D2FC | H | 1.8 ± 0.4 | >100 | >56 |

| 1 | Benzoyl | 0.11 ± 0.03 | >100 | >909 |

| 2 | p-Bromobenzoyl | 0.05 ± 0.01 | >100 | >2000 |

| 3 | p-Iodobenzoyl | 0.04 ± 0.01 | >100 | >2500 |

| 4 | o-Nitrobenzoyl | 0.25 ± 0.07 | >100 | >400 |

| 5 | Nicotinoyl | 0.3 ± 0.1 | >100 | >333 |

| 6 | n-Butyryl | 0.4 ± 0.1 | >100 | >250 |

Table 2: Anti-HBV Activity of N4-Acyl-D2FC Analogs in HepAD38 Cells [2]

| Compound | N4-Substituent | EC50 (µM) |

| D-D2FC | H | 0.5 ± 0.1 |

| 1 | Benzoyl | 0.4 ± 0.1 |

| 2 | p-Bromobenzoyl | 0.3 ± 0.1 |

| 3 | p-Iodobenzoyl | 0.2 ± 0.05 |

| 4 | o-Nitrobenzoyl | 0.6 ± 0.2 |

| 5 | Nicotinoyl | 0.7 ± 0.2 |

| 6 | n-Butyryl | 0.8 ± 0.3 |

Proposed Mechanism of Action

The primary antiviral mechanism of action for many nucleoside analogs, including benzoylated cytidines, involves their intracellular conversion to the active triphosphate form. This process is typically initiated by host cell kinases. The resulting nucleoside triphosphate analog then acts as a competitive inhibitor or a chain-terminating substrate for viral polymerases (e.g., reverse transcriptase in HIV or DNA polymerase in HBV).[3] The incorporation of the analog into the growing viral DNA or RNA chain prevents further elongation, thus halting viral replication. It is suggested that for some N4-acyl nucleosides, a direct interaction of their triphosphates with the viral polymerase is involved in the antiviral activity.[2]

Figure 1: Proposed intracellular activation pathway of benzoylated cytidine analogs.

Experimental Protocols

The following are representative protocols for the evaluation of antiviral activity and cytotoxicity of nucleoside analogs. These are generalized methods and may require optimization for specific compounds and viral strains.

Anti-HIV-1 Assay (MT-2 Cell Line)

This protocol is based on the methodology for determining the 50% effective concentration (EC50) of a compound required to inhibit HIV-1-induced cytopathic effect (CPE) in MT-2 cells.

Figure 2: General workflow for an anti-HIV-1 cytopathic effect assay.

Detailed Methodology:

-

Cell Preparation: Seed MT-2 cells into 96-well microtiter plates at a density of 2.5 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Compound Addition: Prepare serial dilutions of the test compound in the culture medium and add them to the appropriate wells. Include a "no drug" control.

-

Viral Infection: Infect the cells with a stock of HIV-1 at a multiplicity of infection (MOI) of 0.01.

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere of 5% CO2.

-

Viability Assessment (MTT Assay):

-

Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the uninfected, untreated control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Anti-HBV Assay (HepAD38 Cell Line)

This protocol describes the determination of the EC50 of a compound for the inhibition of HBV DNA replication in the HepAD38 cell line, which contains an integrated copy of the HBV genome.[3]

Detailed Methodology:

-

Cell Culture: Culture HepAD38 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin, streptomycin, and G418. Maintain the cells in a tetracycline-containing medium to suppress HBV replication and remove tetracycline to induce replication for the assay.

-

Assay Setup: Seed the cells in 96-well plates and allow them to adhere. Remove the tetracycline-containing medium and add a fresh medium containing serial dilutions of the test compound.

-

Incubation: Incubate the cells for 6 days, with a medium change containing the respective drug concentrations on day 3.

-

DNA Extraction: After incubation, lyse the cells and extract the total DNA.

-

HBV DNA Quantification (qPCR):

-

Quantify the amount of HBV DNA in each sample using a real-time quantitative PCR (qPCR) assay with primers and a probe specific for a conserved region of the HBV genome.

-

Use a standard curve of known HBV DNA concentrations to determine the copy number in each sample.

-

-

Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the untreated control. Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of a compound in a relevant cell line (e.g., MT-2 or HepG2).

Figure 3: General workflow for a cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Seed the desired cell line in 96-well plates at an appropriate density.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a "no drug" control.

-

Incubation: Incubate the plates for the same duration as the corresponding antiviral assay (e.g., 5 days for the anti-HIV assay).

-

Viability Assessment (MTT Assay): Follow the same procedure as described in the Anti-HIV-1 Assay (section 4.1, step 5).

-

Data Analysis: Calculate the percentage of cytotoxicity compared to the untreated control. Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, from the dose-response curve.

Conclusion and Future Directions

While direct evidence for the antiviral activity of this compound is not yet prominent, the data from closely related N4-benzoyl-cytidine analogs are highly encouraging. These analogs exhibit potent and selective inhibition of HIV-1 and HBV in vitro. The benzoyl moiety appears to be a favorable substitution for enhancing antiviral activity without significantly increasing cytotoxicity.

Future research should focus on the direct synthesis and evaluation of this compound and a broader range of its derivatives against a diverse panel of viruses. Elucidating the precise intracellular metabolic pathway and identifying the specific viral and host enzymes involved will be crucial for understanding its mechanism of action and for rational drug design. Further studies should also explore the structure-activity relationship of different acyl groups at the 5'-O-position to optimize antiviral efficacy and pharmacokinetic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of hepatitis B virus by a novel L-nucleoside, 2'-fluoro-5-methyl-beta-L-arabinofuranosyl uracil - PMC [pmc.ncbi.nlm.nih.gov]

5'-O-Benzoylcytidine: A Synthetic Nucleoside with Hypothetical Implications in Polymerase Interactions

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the interactions of 5'-O-Benzoylcytidine with DNA or RNA polymerases is not available in the current scientific literature. This document provides a technical guide based on the established roles of similar cytidine analogs and the plausible hypothesis that this compound may act as a prodrug of cytidine. The information presented herein, particularly regarding biological activity and polymerase interactions, is therefore theoretical and intended to guide future research.

Introduction: The Role of Modified Nucleosides in Polymerase Inhibition

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Their mechanism of action often relies on their ability to be recognized by viral or cellular DNA and RNA polymerases as substrates. Upon incorporation into a growing nucleic acid chain, these analogs can lead to chain termination or introduce mutations, thereby inhibiting replication. This compound is a chemically modified form of the natural nucleoside cytidine. While primarily utilized as a protected building block in the chemical synthesis of oligonucleotides, its structural similarity to other biologically active nucleoside analogs warrants an exploration of its potential interactions with polymerases, likely following intracellular metabolism.

The Prodrug Hypothesis: Unmasking the Active Moiety

The benzoyl group at the 5'-hydroxyl position of the ribose sugar in this compound is a common protecting group in organic synthesis. In a biological context, such ester linkages are often susceptible to cleavage by intracellular esterases. This raises the hypothesis that this compound could function as a prodrug, being metabolized in vivo to release cytidine.

Following the removal of the benzoyl group, the resulting cytidine would need to be phosphorylated to its active triphosphate form (CTP) by cellular kinases to serve as a substrate for polymerases.

Interaction with DNA/RNA Polymerases: A General Perspective

Assuming this compound is converted to cytidine triphosphate (CTP), its interaction with polymerases would be identical to that of the natural nucleotide. CTP serves as one of the four essential building blocks for RNA synthesis by RNA polymerases and, in its deoxy form (dCTP), for DNA synthesis by DNA polymerases.

However, many therapeutic nucleoside analogs are modified at the sugar or base moiety. These modifications are key to their therapeutic effect. If this compound were to be metabolized to a modified cytidine analog (which is not suggested by its structure), its interaction with polymerases could lead to:

-

Chain Termination: The analog, once incorporated, may lack the necessary 3'-hydroxyl group for the addition of the next nucleotide, leading to the termination of the growing nucleic acid chain.

-

Competitive Inhibition: The triphosphate form of the analog could compete with the natural CTP for the active site of the polymerase, thereby inhibiting the overall rate of nucleic acid synthesis.

-

Altered Polymerase Kinetics: The incorporation of the analog might be less efficient than the natural nucleotide, slowing down the rate of replication.

Quantitative Analysis of Polymerase Interactions

To rigorously assess the interaction of a nucleoside analog triphosphate with a polymerase, several quantitative parameters are determined. The following table outlines key kinetic parameters that would be relevant for studying the active metabolite of this compound, should one be identified.

| Parameter | Description | Typical Experimental Method |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It reflects the affinity of the polymerase for the nucleotide substrate. | Steady-state kinetic assays using varying concentrations of the nucleotide analog triphosphate. |

| kcat (Turnover Number) | The maximum number of substrate molecules converted to product per enzyme active site per unit of time. | Derived from Vmax and the enzyme concentration in steady-state kinetic assays. |

| kpol (Rate of Incorporation) | The rate constant for the incorporation of a single nucleotide into the growing nucleic acid chain. | Pre-steady-state kinetic analysis (e.g., rapid quench-flow experiments). |

| Kd (Dissociation Constant) | A measure of the binding affinity between the polymerase and the nucleotide analog triphosphate. | Can be determined from pre-steady-state kinetics or biophysical methods like isothermal titration calorimetry (ITC). |

| IC50 (Half-maximal Inhibitory Concentration) | The concentration of the inhibitor that is required for 50% inhibition of the polymerase activity in vitro. | In vitro polymerase activity assays with a range of inhibitor concentrations. |

| Selectivity Index (SI) | The ratio of the cytotoxic concentration (CC50) to the effective antiviral or anticancer concentration (EC50). A higher SI indicates a more favorable therapeutic window. | Determined from cell-based cytotoxicity and efficacy assays. |

Experimental Protocols for Studying Polymerase Interactions

The following outlines general experimental methodologies that would be employed to investigate the interaction of a putative active metabolite of this compound with DNA or RNA polymerases.

In Vitro Polymerase Activity Assay

This assay measures the ability of a polymerase to incorporate nucleotides into a primer-template duplex.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing the purified polymerase, a defined primer-template DNA or RNA duplex, a divalent cation (typically Mg²⁺), and all four deoxy- or ribonucleoside triphosphates (one of which is radiolabeled, e.g., [α-³²P]dCTP or [α-³²P]CTP) is prepared.

-

Inhibitor Addition: The test compound (the hypothetical active triphosphate of this compound) is added at various concentrations.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme or the primer-template and incubated at the optimal temperature for the polymerase. The reaction is stopped after a specific time by adding a quenching solution (e.g., EDTA).

-

Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The amount of primer extension is quantified by autoradiography or phosphorimaging.

-

Data Analysis: The extent of inhibition is calculated by comparing the amount of product formed in the presence and absence of the inhibitor, allowing for the determination of the IC₅₀ value.

Pre-Steady-State Kinetic Analysis

This technique is used to measure the rates of individual steps in the polymerase reaction, such as nucleotide binding and incorporation.

Methodology:

-

Rapid Quench-Flow: A rapid quench-flow instrument is used to mix the enzyme-DNA/RNA complex with the nucleotide substrate for very short time intervals (milliseconds).

-

Reaction and Quenching: The reaction is rapidly quenched with an appropriate solution (e.g., acid or EDTA).

-

Product Analysis: The amount of product formed at each time point is analyzed by PAGE and quantified.

-

Kinetic Modeling: The data are fit to kinetic models to determine the rate constants for substrate binding (kon, koff) and the maximum rate of incorporation (kpol).

Conclusion and Future Directions

Currently, this compound is recognized as a valuable intermediate in chemical synthesis rather than a bioactive agent. The potential for this compound to act as a prodrug for cytidine and subsequently influence DNA or RNA polymerase activity remains a compelling but unproven hypothesis.

Future research should focus on:

-

Metabolic Studies: Investigating the in vitro and in vivo metabolism of this compound to determine if the benzoyl group is cleaved and if cytidine is released.

-

Cellular Uptake and Phosphorylation: Quantifying the efficiency of cellular uptake and the subsequent phosphorylation of any resulting cytidine to its active triphosphate form.

-

Direct Polymerase Inhibition Assays: If metabolic activation is confirmed, conducting in vitro polymerase assays with the generated cytidine triphosphate to determine its effect on a panel of viral and human DNA and RNA polymerases.

-

Antiviral and Anticancer Screening: Evaluating the cytotoxic, antiviral, and anticancer activity of this compound in cell-based assays to ascertain any potential therapeutic utility.

Until such studies are performed, the role of this compound in interacting with DNA/RNA polymerases remains speculative. The frameworks and methodologies presented in this guide provide a roadmap for the systematic evaluation of this and other modified nucleosides as potential polymerase inhibitors.

foundational research on cytidine analogs like 5'-O-Benzoylcytidine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytidine analogs represent a cornerstone in the development of antiviral and anticancer therapeutics. This technical guide delves into the foundational research surrounding 5'-O-Benzoylcytidine, a key intermediate and a member of this important class of molecules. By exploring its synthesis, chemical properties, and biological activities, this document aims to provide a comprehensive resource for researchers in medicinal chemistry and drug development. This guide summarizes key quantitative data, provides detailed experimental protocols for its synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction

Nucleoside analogs are synthetic compounds that mimic natural nucleosides and can interfere with cellular and viral replication processes. This compound is a modified cytidine nucleoside where a benzoyl group is attached to the 5'-hydroxyl position of the ribose sugar. This modification is often a strategic step in the synthesis of more complex nucleoside analogs, serving as a protecting group or to enhance the molecule's lipophilicity, thereby potentially improving its cellular uptake and therapeutic efficacy. Understanding the foundational chemistry and biology of this compound is crucial for the rational design of novel therapeutics.

Chemical Properties and Synthesis

The introduction of a benzoyl group at the 5'-position of cytidine significantly alters its physicochemical properties. The increased lipophilicity can facilitate passage through cellular membranes. The benzoyl group can be selectively introduced and later removed, making it a valuable tool in multi-step organic synthesis of nucleoside derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the selective 5'-O-benzoylation of cytidine.

Materials:

-

Cytidine

-

Anhydrous Pyridine

-

Benzoyl Chloride (BzCl)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., Dichloromethane:Methanol gradient)

Procedure:

-

Dissolution: Dissolve cytidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.

-

Acylation: Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of benzoyl chloride to the cooled solution with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding cold saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using silica gel column chromatography. Elute with a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to isolate the pure product.

-

Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity

While specific quantitative data for this compound is limited in publicly available literature, the broader class of cytidine analogs exhibits significant antiviral and anticancer properties. The benzoyl modification can enhance the lipophilicity of the parent nucleoside, which may lead to improved cell permeability and biological activity.

Anticancer Potential

Table 1: Cytotoxicity Data for a Related Benzoylated Nucleoside

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| Lipophilic Pyrimidine Nucleoside (with benzoyl groups) | TDP1 | 0.82 | HeLa | [1] |

Antiviral Potential

Nucleoside analogs are a cornerstone of antiviral therapy. They are typically phosphorylated intracellularly to their triphosphate form, which can then be incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and inhibition of viral replication. While specific EC50 values for this compound are not available, the general mechanism of action for cytidine analogs is well-established.

Mechanism of Action

The biological effects of cytidine analogs like this compound are multifaceted and primarily revolve around the disruption of nucleic acid metabolism and signaling pathways that control cell proliferation and survival.

Interference with DNA and RNA Synthesis

Upon cellular uptake, it is hypothesized that this compound would be metabolized to its corresponding nucleoside and subsequently phosphorylated to the active triphosphate form. This triphosphate analog can then compete with the natural deoxycytidine triphosphate (dCTP) or cytidine triphosphate (CTP) for incorporation into DNA or RNA by cellular or viral polymerases. Incorporation of the modified nucleotide can lead to chain termination, thus halting DNA replication or transcription.

Modulation of Cell Signaling Pathways

Cytidine analogs can induce cell cycle arrest and apoptosis by modulating key signaling pathways. While direct evidence for this compound is scarce, studies on other cytidine analogs like 5-azacytidine provide insights into potential mechanisms. These analogs can influence the expression of proteins involved in cell cycle regulation and apoptosis.

4.2.1. Cell Cycle Arrest

Cytidine analogs can induce cell cycle arrest, often at the G1/S or G2/M checkpoints. This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and the modulation of cyclins and cyclin-dependent kinases (CDKs). For instance, some nucleoside analogs can lead to an accumulation of cells in the G1 phase of the cell cycle.

4.2.2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Cytidine analogs can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of Bcl-2 family proteins, which regulate mitochondrial integrity.

Conclusion

This compound is a valuable synthetic intermediate and a representative of the broader class of cytidine analogs with therapeutic potential. Its synthesis is well-established, and its chemical properties make it a versatile building block for the development of more complex nucleoside-based drugs. While direct biological data on this compound is limited, the known mechanisms of action of related cytidine analogs provide a strong rationale for its potential utility in antiviral and anticancer research. Further investigation into the specific biological activities and signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of 5'-O-Benzoylcytidine in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical protocol and application notes for the use of 5'-O-Benzoylcytidine in oligonucleotide synthesis. While not a standard reagent in automated solid-phase phosphoramidite chemistry, the use of a 5'-O-benzoyl protecting group instead of the conventional 4,4'-dimethoxytrityl (DMT) group offers a potential orthogonal protection strategy. This could be advantageous in the synthesis of complex oligonucleotides or in methodologies where acid-labile DMT is not suitable. These notes cover the theoretical synthesis cycle, deprotection, and potential applications, along with comparative data tables based on standard oligonucleotide synthesis principles.

Introduction

Standard automated oligonucleotide synthesis relies on the phosphoramidite method, which employs a 5'-O-DMT protecting group that is removed at the beginning of each coupling cycle by treatment with a mild acid. The N-acyl protecting groups on the exocyclic amines of the nucleobases (such as N4-benzoyl on cytidine) are typically removed at the end of the synthesis using a basic solution, commonly concentrated ammonium hydroxide.

The use of this compound introduces a non-standard 5'-hydroxyl protecting group. The benzoyl group is base-labile, similar to the N-acyl protectors. This presents both opportunities and challenges for an orthogonal synthesis strategy. This document outlines a prospective protocol for incorporating this compound into an oligonucleotide chain, highlighting the necessary modifications to a standard synthesis workflow.

Theoretical Experimental Protocols

The following protocols are theoretical and based on established principles of phosphoramidite chemistry. Optimization will be required for practical implementation.

Preparation of this compound-3'-O-phosphoramidite

Prior to use in an automated synthesizer, this compound must be converted to its 3'-O-(N,N-diisopropylamino) phosphoramidite derivative. This involves reacting this compound with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite in the presence of an activator like 5-(ethylthio)-1H-tetrazole. The N4-amino group of cytidine should also be protected, typically with a benzoyl group, to prevent side reactions.

Modified Solid-Phase Oligonucleotide Synthesis Cycle

A standard automated DNA synthesizer can be used with modifications to the synthesis cycle, particularly in the deprotection step.

Step 1: Support Preparation The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass) via its 3'-hydroxyl group.

Step 2: Coupling The this compound phosphoramidite is activated (e.g., with 4,5-dicyanoimidazole) and coupled to the free 5'-hydroxyl of the support-bound nucleoside.

Step 3: Capping Any unreacted 5'-hydroxyl groups are capped by acetylation with acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.

Step 4: Oxidation The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

Step 5: 5'-Deprotection (Modified Step) This is the critical modification. Instead of an acid wash to remove a DMT group, a mild, non-standard deprotection agent would be required to selectively remove the 5'-O-benzoyl group without cleaving the N4-benzoyl or other base-protecting groups. A potential, yet to be empirically validated, approach could involve a carefully controlled, short treatment with a very mild base or a specific enzyme. The relative lability of the 5'-O-benzoyl group compared to the N4-benzoyl group would be a critical factor for the success of this step.

The cycle is repeated until the desired oligonucleotide sequence is assembled.

Final Cleavage and Deprotection

Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (N-acyl on bases and cyanoethyl on phosphates) are removed. This is typically achieved by treatment with concentrated ammonium hydroxide at an elevated temperature.

Data Presentation